

CAS number lookup for 2-Bromo-5-(methylthio)-1,3,4-thiadiazole

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Compound of Interest

2-Bromo-5-(methylthio)-1,3,4thiadiazole

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Technical Guide: 2-Bromo-5-(methylthio)-1,3,4-thiadiazole

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed overview of **2-Bromo-5-(methylthio)-1,3,4-thiadiazole**, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of data for this specific molecule, this guide presents information on its predicted physicochemical properties, a plausible synthetic route based on established chemical transformations for the **1,3,4-thiadiazole** scaffold, and a comprehensive review of the biological activities and therapeutic potential of closely related **1,3,4-thiadiazole** derivatives.

Introduction to the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This scaffold is considered a "privileged structure" in medicinal chemistry due to its wide range of pharmacological activities and favorable pharmacokinetic properties.[1] [2] The unique electronic and structural features of the 1,3,4-thiadiazole ring, including its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive core for the design of novel therapeutic agents.[1][3] Numerous drugs incorporating the 1,3,4-thiadiazole moiety are commercially available, highlighting its clinical significance.[4][5]



Derivatives of 1,3,4-thiadiazole have demonstrated a broad spectrum of biological effects, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and enzyme inhibitory activities.[4][6][7][8] The versatility of this scaffold allows for the introduction of various substituents at the 2- and 5-positions, enabling the fine-tuning of its biological and physicochemical properties for specific therapeutic targets.

Physicochemical Properties

While specific experimental data for **2-Bromo-5-(methylthio)-1,3,4-thiadiazole** is not readily available in the public domain, its properties can be estimated based on data from its synthetic precursor, 2-Amino-5-(methylthio)-1,3,4-thiadiazole, and other closely related analogs.

Table 1: Physicochemical Data of 2-Amino-5-(methylthio)-1,3,4-thiadiazole and Related Compounds

Property	2-Amino-5- (methylthio)-1,3,4- thiadiazole	2-Bromo-1,3,4- thiadiazole	2-Bromo-5-methyl- 1,3,4-thiazole
CAS Number	5319-77-7[9]	61929-24-6[10]	Not Available
Molecular Formula	C3H5N3S2[9]	C ₂ HBrN ₂ S[10]	C ₄ H ₄ BrNS[11]
Molecular Weight	147.22 g/mol [9]	Not specified	178.05 g/mol [11]
Appearance	Yellowish crystalline powder[9]	Solid[10]	Not specified
Melting Point	178-181 °C[9]	68-73 °C[10]	Not specified
Boiling Point	318.1±25.0 °C (Predicted)[9]	Not specified	Not specified
Storage	2-8 °C under inert gas[9]	2-8°C[10]	Not specified

Synthesis of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole



A plausible and efficient synthetic route to **2-Bromo-5-(methylthio)-1,3,4-thiadiazole** involves a two-step process, starting from the commercially available precursor 2-Amino-5-(methylthio)-1,3,4-thiadiazole.

Step 1: Synthesis of 2-Amino-5-(methylthio)-1,3,4-thiadiazole

The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is well-established and can be achieved through the cyclization of thiosemicarbazide derivatives.[12][13]

Step 2: Bromination of 2-Amino-5-(methylthio)-1,3,4-thiadiazole via Sandmeyer Reaction

The conversion of a 2-amino group on the 1,3,4-thiadiazole ring to a bromo group can be effectively carried out using a Sandmeyer-type reaction.[14][15][16] This reaction involves the diazotization of the amino group followed by displacement with a bromide ion, typically from a copper(I) or copper(II) bromide salt.[14][17]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of **2-Bromo-5-** (methylthio)-1,3,4-thiadiazole. These should be adapted and optimized based on laboratory conditions and safety considerations.

Protocol 1: Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles (General Procedure)

This procedure is based on the common method of cyclizing a thiosemicarbazide with a carboxylic acid.

- Reaction Setup: A mixture of thiosemicarbazide (1.0 eq) and the corresponding carboxylic acid (1.0 eq) is suspended in a suitable solvent such as ethanol.
- Acid Catalyst: A catalytic amount of a strong acid, like concentrated sulfuric acid, is carefully added to the mixture.[18]
- Reflux: The reaction mixture is heated to reflux for a period of 1.5 to 6 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).[18]
- Work-up: Upon completion, the reaction mixture is cooled to room temperature and then poured onto crushed ice.



• Isolation: The resulting solid precipitate is collected by filtration, washed thoroughly with cold water, and then recrystallized from a suitable solvent (e.g., ethanol) to yield the purified 2-amino-5-substituted-1,3,4-thiadiazole.[18]

Protocol 2: Bromination of 2-Amino-1,3,4-thiadiazole Derivatives (General Sandmeyer Procedure)

This protocol is a generalized procedure based on the Sandmeyer reaction for the bromination of amino-heterocycles.

- Diazotization: The starting 2-amino-1,3,4-thiadiazole derivative (1.0 eq) is dissolved in an acidic solution (e.g., aqueous HBr). The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (NaNO₂) (1.1 eq) in water is added dropwise while maintaining the temperature below 5 °C. The mixture is stirred for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.
- Copper(I) Bromide Solution: In a separate flask, a solution of copper(I) bromide (CuBr) (1.2 eq) in concentrated hydrobromic acid is prepared.
- Sandmeyer Reaction: The cold diazonium salt solution is added slowly to the copper(I) bromide solution. Vigorous nitrogen evolution is typically observed. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 1-2 hours.
- Work-up and Isolation: The reaction mixture is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- Purification: The crude product is purified by column chromatography on silica gel to afford the desired 2-bromo-1,3,4-thiadiazole derivative.

Biological Activities and Applications in Drug Development

The 1,3,4-thiadiazole scaffold is a cornerstone in the development of new drugs due to its broad and potent biological activities.

Table 2: Summary of Biological Activities of 1,3,4-Thiadiazole Derivatives



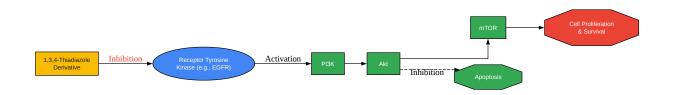
Biological Activity	Description	Key Molecular Targets
Anticancer	1,3,4-Thiadiazole derivatives have shown significant antiproliferative activity against a range of human cancer cell lines.[19][20] They can induce apoptosis, cause cell cycle arrest, and inhibit tumor growth.[5][6][20]	Protein kinases (e.g., EGFR, VEGFR-2), topoisomerases, carbonic anhydrases, histone deacetylases (HDACs).[6][19] [20][21]
Antimicrobial	These compounds exhibit potent activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains.[2][3][4]	The exact mechanisms can vary, but they often involve the disruption of microbial cellular processes.[2]
Anti-inflammatory	Certain derivatives have demonstrated significant anti-inflammatory properties.[8]	Cyclooxygenase (COX) enzymes are a common target.
Anticonvulsant	The 1,3,4-thiadiazole nucleus is present in some compounds with anticonvulsant activity.[4]	The mechanism often involves modulation of ion channels or neurotransmitter systems.
Enzyme Inhibition	The scaffold is a versatile inhibitor of various enzymes.	Carbonic anhydrase, α-glucosidase, kinases, glutaminase.[6][22]

The diverse biological profile of 1,3,4-thiadiazoles makes them highly valuable for lead optimization in drug discovery programs targeting cancer, infectious diseases, and inflammatory conditions.

Signaling Pathways and Experimental Workflows

The anticancer activity of 1,3,4-thiadiazole derivatives is often attributed to their ability to inhibit key enzymes involved in cell signaling pathways that regulate cell proliferation, survival, and apoptosis.



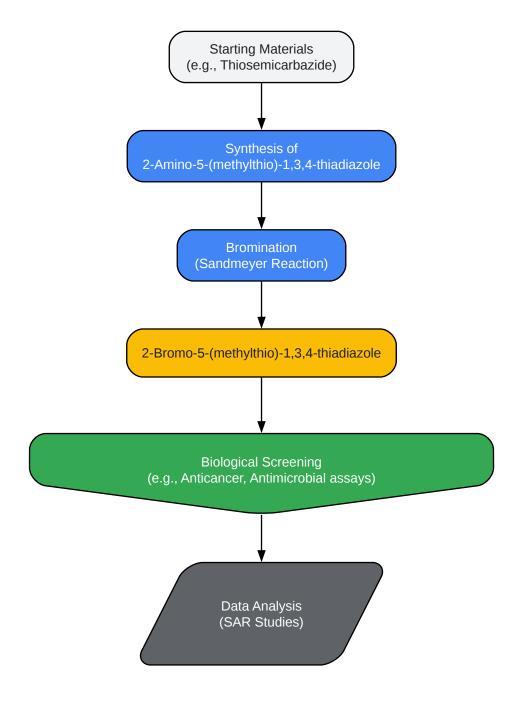


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Caption: Inhibition of a Receptor Tyrosine Kinase signaling pathway.

The diagram above illustrates a common mechanism of action for anticancer 1,3,4-thiadiazole derivatives, where they inhibit a receptor tyrosine kinase, leading to the downregulation of prosurvival signaling pathways and the induction of apoptosis.





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Caption: General workflow for synthesis and biological evaluation.

This workflow outlines the key stages in the development of novel 1,3,4-thiadiazole derivatives, from chemical synthesis to biological activity screening and structure-activity relationship (SAR) analysis.



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